1-Bromo-4-(3-chloropropyl)benzene

描述

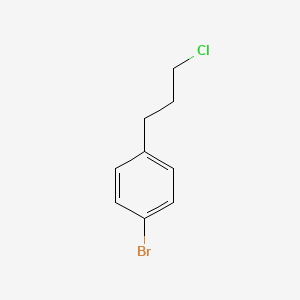

1-Bromo-4-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloropropyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

1-Bromo-4-(3-chloropropyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(3-chloropropyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the efficiency of the process.

化学反应分析

1-Bromo-4-(3-chloropropyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophilic agents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: This compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H10BrCl

- Molecular Weight : 233.53 g/mol

- Structure : The compound consists of a benzene ring substituted at the para position with a bromine atom and at the meta position with a 3-chloropropyl group.

Organic Synthesis

1-Bromo-4-(3-chloropropyl)benzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in various chemical transformations, making it essential in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The compound can undergo several types of reactions:

- Electrophilic Aromatic Substitution : This reaction is pivotal for introducing different substituents onto the benzene ring.

- Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids.

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its halogenated structure enhances its potential for creating polymers and advanced composites. The compound's reactivity allows for the incorporation of functional groups that can tailor material properties for specific applications, such as improved thermal stability or enhanced mechanical strength.

Biological Studies

Research has indicated that this compound may have significant biological implications. It has been studied for its potential antitumor activity, where structurally related compounds were shown to inhibit tumor cell proliferation. The mechanism of action is believed to involve the formation of reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.

Additionally, this compound has been noted for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, raising important considerations for drug interactions in polypharmacy situations.

Antitumor Efficacy

A study demonstrated that derivatives of this compound exhibited significant antitumor properties against various cancer cell lines. For instance, compounds with similar halogen substitutions showed IC50 values in the low micromolar range against breast cancer cells, highlighting the potential of this compound in cancer therapy.

Metabolic Profiling

In vitro studies have assessed how this compound alters metabolic pathways involving cytochrome P450 enzymes. These findings emphasize the need for careful consideration when using this compound alongside other medications due to its potential to modify drug metabolism.

Chemical Reaction Analysis

This compound can undergo various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Replacement of bromine or chlorine atoms with nucleophiles (e.g., NaOH). |

| Oxidation and Reduction | Can be oxidized or reduced using agents like KMnO4 or LiAlH4. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling with boronic acids. |

作用机制

The mechanism of action of 1-Bromo-4-(3-chloropropyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the compound forms a carbocation intermediate when the leaving group (bromine or chlorine) departs. This intermediate is then attacked by a nucleophile, leading to the formation of the substitution product .

In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium complex. This complex then participates in transmetalation and reductive elimination steps to form the final coupled product .

相似化合物的比较

1-Bromo-4-(3-chloropropyl)benzene can be compared with other similar compounds, such as:

1-Bromo-2-chlorobenzene: This compound has the bromine and chlorine atoms attached to adjacent carbons on the benzene ring. It exhibits different reactivity and properties due to the relative positions of the substituents.

1-Bromo-3-chlorobenzene: Here, the bromine and chlorine atoms are separated by one carbon on the benzene ring.

The uniqueness of this compound lies in the presence of the 3-chloropropyl group, which provides additional reactivity and versatility in chemical synthesis.

生物活性

1-Bromo-4-(3-chloropropyl)benzene, a compound with the molecular formula and a molecular weight of approximately 233.53 g/mol, is an aryl halide that has garnered interest in medicinal chemistry due to its unique structural properties. Its potential biological activities, particularly in the context of pharmaceuticals and agrochemicals, merit a detailed examination.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a chloropropyl group attached to a benzene ring. This configuration contributes to its reactivity and potential bioactivity. The compound's properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.53 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | 3.14 (average) |

| Solubility | Low |

| Lipinski's Rule of Five | 0 (violates Lipinski's rule) |

Antitumor Activity

Research has indicated that compounds similar to this compound may exhibit significant antitumor properties. A study highlighted its potential in inhibiting tumor cell proliferation, suggesting that it could serve as a lead compound in cancer therapy . The mechanism of action is likely related to its ability to form reactive intermediates that can interact with cellular macromolecules.

Enzyme Inhibition

This compound has been noted for its inhibitory effects on certain cytochrome P450 enzymes, specifically CYP1A2 . This inhibition can affect drug metabolism and pharmacokinetics, making it crucial for understanding potential drug interactions.

Toxicity and Safety

While specific toxicity data for this compound is limited, aryl halides are generally associated with varying degrees of toxicity. Studies indicate that structural modifications can influence their safety profiles . Therefore, further investigation into the toxicological aspects of this compound is necessary.

Case Studies

- Antitumor Efficacy : A study demonstrated that structurally related compounds inhibited the growth of various cancer cell lines. For instance, derivatives with similar halogen substitutions showed IC50 values in the low micromolar range against breast cancer cells .

- Metabolic Profiling : In vitro studies assessed the metabolic pathways involving CYP450 enzymes, revealing that this compound could alter the metabolism of co-administered drugs, emphasizing the need for careful consideration in polypharmacy situations .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-bromophenol with thionyl chloride under controlled conditions. This process allows for high yields and purity, facilitating its use in research and potential therapeutic applications .

属性

IUPAC Name |

1-bromo-4-(3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIAUVYPOZBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512003 | |

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-34-2 | |

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。